![molecular formula C25H23N5O2S B3019822 5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105232-17-4](/img/structure/B3019822.png)
5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications
Anti-Fibrotic Activity
The compound has been investigated for its anti-fibrotic properties. Fibrosis is characterized by excessive deposition of collagen in tissues, leading to impaired organ function. Researchers have found that this compound effectively inhibits collagen expression and reduces hydroxyproline content in cell culture medium, suggesting its potential as a novel anti-fibrotic drug .
Antimicrobial Applications
Pyrimidine derivatives, including our compound of interest, have been studied for their antimicrobial activity. These compounds exhibit promising effects against bacteria, fungi, and other microorganisms. Further exploration of their specific mechanisms and potential clinical applications is ongoing .
Antiviral Properties
Similar to antimicrobial effects, pyrimidine-based compounds have demonstrated antiviral activity. Researchers have explored their potential in inhibiting viral replication and preventing infection. Our compound may contribute to this field, although further studies are needed .
Antitumor Potential
Pyrimidine derivatives have been investigated as potential antitumor agents. Their ability to interfere with cancer cell growth, proliferation, and survival pathways makes them intriguing candidates for cancer therapy. Our compound’s unique structure warrants further evaluation in preclinical models .
Other Pharmacological Activities
Beyond the mentioned applications, pyrimidine-containing compounds have also shown promise in various other areas, such as anti-inflammatory, antioxidant, and enzyme inhibition activities. Researchers continue to explore their potential in drug discovery .
Drug Development
Given its diverse pharmacological activities, our compound could serve as a valuable scaffold for designing novel drugs. Medicinal chemists may modify its structure to enhance specific properties or target particular diseases .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that the thiazolo[5,4-d]thiazole moiety, a core part of this compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through π–π interactions, leading to changes in the targets’ functions .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c31-20(29-15-12-17-8-4-5-11-19(17)29)16-30-24(32)22-23(21(27-30)18-9-2-1-3-10-18)33-25(26-22)28-13-6-7-14-28/h1-5,8-11H,6-7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMDHJCZZVSNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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